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4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile
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Overview
Description
4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile involves several steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the piperidinyl and oxo groups . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-({2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: This compound has additional functional groups and a more complex structure
Biological Activity
4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from diverse research studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring, a carbonyl group, and a benzonitrile moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the piperidine ring.
- Introduction of the propanoyl group.
- Coupling with benzonitrile.
Various studies have optimized these synthetic pathways to enhance yield and purity.
Antiviral Activity
Research indicates that derivatives related to benzonitrile compounds exhibit significant antiviral properties. A study highlighted that certain benzonitrile derivatives demonstrated high potency against Hepatitis C Virus (HCV), showing efficacy at low nanomolar concentrations . The mechanism appears to involve inhibition of viral entry, specifically targeting the HCV E1 protein.
Anticancer Activity
The anticancer potential of related compounds has been extensively studied. For instance, compounds similar to this compound were evaluated using human lung adenocarcinoma (A549) cell lines. Results showed that specific structural modifications enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Related Compounds
Compound | IC50 (µM) A549 | Viability (%) HSAEC1-KT |
---|---|---|
Compound 6 | 64 | 78 |
Compound 7 | 61 | 82 |
Compound 8 | 50 | 75 |
Antimicrobial Activity
The antimicrobial properties of similar derivatives have also been assessed against various pathogens, including resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. These studies suggest that modifications in the chemical structure can lead to enhanced activity against multidrug-resistant bacteria .
Study on Antiviral Activity
A study conducted by researchers at a prominent pharmaceutical institute synthesized several benzonitrile derivatives and evaluated their antiviral activity against HCV. The results indicated that compounds with specific substitutions on the piperidine ring exhibited significantly higher antiviral activity compared to their analogs without such modifications .
Study on Anticancer Properties
In another study focusing on anticancer properties, researchers tested a series of piperidine-based compounds against A549 cells. The findings revealed that certain derivatives not only reduced cell viability significantly but also exhibited selectivity towards cancer cells over normal cells, suggesting potential for therapeutic applications in oncology .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(18)13-4-3-9-17(15(13)19)12-7-5-11(10-16)6-8-12/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
DHRCEYWGNWMOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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